molecular formula C13H15NO5 B8707666 Methyl 4-[formyl-(2-oxopropyl)amino]-3-methoxybenzoate

Methyl 4-[formyl-(2-oxopropyl)amino]-3-methoxybenzoate

Cat. No. B8707666
M. Wt: 265.26 g/mol
InChI Key: RRTWIFWJKPILNZ-UHFFFAOYSA-N
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Patent
US08901309B2

Procedure details

To a mixture of methyl 4-(formylamino)-3-methoxybenzoate (25.8 g), cesium carbonate (80.4 g) and potassium iodide (2.04 g) in DMF (115 mL) was added dropwise chloroacetone (19.6 mL) at room temperature, and the mixture was stirred at room temperature for 3 hr. Cesium carbonate (40.2 g) and chloroacetone (9.8 mL) were added to the reaction mixture, and the mixture was stirred at room temperature for 2 hr. Ice water and ethyl acetate were added to the reaction mixture, and the organic layer was separated. To the aqueous layer was added ethyl acetate, and the organic layer was separated. The organic layers were combined, washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (32.6 g).
Quantity
25.8 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
80.4 g
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
catalyst
Reaction Step One
Quantity
19.6 mL
Type
reactant
Reaction Step Two
Name
Cesium carbonate
Quantity
40.2 g
Type
reactant
Reaction Step Three
Quantity
9.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[O:14][CH3:15])=[O:2].C(=O)([O-])[O-].[Cs+].[Cs+].Cl[CH2:23][C:24](=[O:26])[CH3:25].C(OCC)(=O)C>CN(C=O)C.[I-].[K+]>[CH:1]([N:3]([CH2:23][C:24](=[O:26])[CH3:25])[C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[O:14][CH3:15])=[O:2] |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
C(=O)NC1=C(C=C(C(=O)OC)C=C1)OC
Name
cesium carbonate
Quantity
80.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
115 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2.04 g
Type
catalyst
Smiles
[I-].[K+]
Step Two
Name
Quantity
19.6 mL
Type
reactant
Smiles
ClCC(C)=O
Step Three
Name
Cesium carbonate
Quantity
40.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
9.8 mL
Type
reactant
Smiles
ClCC(C)=O
Step Four
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
ADDITION
Type
ADDITION
Details
To the aqueous layer was added ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)N(C1=C(C=C(C(=O)OC)C=C1)OC)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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